molecular formula C16H10 B1353978 4,4'-Diethynylbiphenyl CAS No. 38215-38-2

4,4'-Diethynylbiphenyl

Cat. No.: B1353978
CAS No.: 38215-38-2
M. Wt: 202.25 g/mol
InChI Key: MXJJMQSKDPNPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Diethynylbiphenyl (DEBP), with the molecular formula C₁₆H₁₀, is a symmetric aromatic compound featuring two ethynyl (–C≡C–) groups at the para positions of a biphenyl core. Its rigid, planar structure and highly reactive terminal alkynes make it a critical monomer in materials science for synthesizing conjugated polymers, porous organic networks (POPs), and carbon/carbon composites . DEBP is synthesized via Sonogashira coupling or halogenation of precursors like 4,4′-bis(2-iodoethynyl)-1,1′-biphenyl, yielding high-purity monomers for polymerization . Applications span heat-resistant resins (char yield up to 95% after pyrolysis), optoelectronic materials, and catalysts due to its ability to form cross-linked, thermally stable networks .

Properties

IUPAC Name

1-ethynyl-4-(4-ethynylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJJMQSKDPNPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434139
Record name 4,4'-DIETHYNYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38215-38-2
Record name 4,4'-DIETHYNYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4,4’-Diethynylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Polymerization: Catalysts such as palladium and copper are used in Sonogashira coupling reactions.

    Cycloaddition: Catalysts like metal porphyrins are employed.

Major Products:

  • Biphenyl diacetylene derivatives
  • Cyclocarbonates
  • Conjugated polymers

Scientific Research Applications

Organic Electronics

Conductive Polymers
4,4'-Diethynylbiphenyl serves as a precursor for synthesizing conductive polymers. Its diethynyl groups facilitate cross-linking reactions that enhance the electrical conductivity of polymer matrices. These materials are crucial in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent charge transport properties.

Case Study: OLEDs
Research has demonstrated that incorporating this compound into OLED structures significantly improves device efficiency. The compound's ability to form stable thin films allows for better light emission and reduced energy losses during operation .

Polymer Chemistry

Synthesis of Functional Polymers
The compound is utilized in the synthesis of various functional polymers through polymerization processes such as Sonogashira coupling. This method enables the formation of polymers with tailored properties for specific applications in coatings, adhesives, and composite materials.

Data Table: Polymer Properties

Polymer TypeSynthesis MethodKey PropertiesApplications
Conductive PolymerSonogashira CouplingHigh electrical conductivityOLEDs, OPVs
Cross-linked PolymerPolycondensationEnhanced thermal stabilityCoatings, adhesives

Photochemistry

Photooxygenation Reactions
this compound can undergo selective photooxygenation reactions under visible light irradiation. This process is facilitated by catalysts such as 9-phenyl-10-methylacridinium perchlorate, leading to the formation of valuable oxygenated products like aldehydes .

Case Study: Synthesis of Aldehydes
In a study involving the photooxygenation of this compound, researchers successfully synthesized 4-(4'-methylphenyl)benzaldehyde. The reaction conditions were optimized to maximize yield and selectivity, demonstrating the compound's utility in synthesizing complex organic molecules .

Material Science

Nanomaterials Development
The unique structure of this compound allows it to serve as a building block in the fabrication of nanomaterials. Its ability to participate in self-assembly processes makes it suitable for creating nanostructured materials with applications in sensors and catalysis.

Mechanism of Action

The mechanism of action of 4,4’-Diethynylbiphenyl involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups facilitate the formation of conjugated systems, which are crucial for its applications in materials science and catalysis . The compound acts as a spacer in donor-acceptor systems, enhancing charge separation and transfer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below contrasts DEBP with structurally analogous compounds:

Compound Molecular Structure Key Features Reactivity & Applications Thermal Stability (Char Yield) References
4,4'-Diethynylbiphenyl (DEBP) Biphenyl + two ethynyl groups Rigid, planar, enables conjugation; forms ordered networks with catalysts High cross-linking efficiency; used in POPs, carbon composites, and optoelectronics 95% (pyrolysis)
1,4-Diethynylbenzene (DEB) Benzene + two ethynyl groups Smaller aromatic core; higher reactivity but lower thermal stability Rapid polymerization; prepolymers for aerospace materials; lower gas adsorption vs. DEBP ~85–90%
4,4'-Diethynyldiphenylmethane Biphenyl + methylene bridge Flexible spacer reduces rigidity; enhances processability Lower thermal stability than DEBP; used in composites requiring mechanical flexibility ~80–85%
4,4'-Diacetylbiphenyl Biphenyl + two acetyl groups Non-reactive acetyl groups; no cross-linking potential Organic synthesis intermediate; no role in polymer networks N/A
EHBP (Ethynyl-hydroxybiphenyl) Biphenyl + ethynyl + hydroxyl Hydroxyl groups guide ordered assembly Forms structured organometallic chains; DEBP lacks directing groups, leading to disordered products Comparable to DEBP

Polymerization Behavior

  • DEBP vs. DEB : DEB’s smaller aromatic ring increases reactivity, but DEBP’s biphenyl core enhances thermal stability. DEBP-based POPs exhibit superior CO₂ adsorption (3× improvement vs. DEB) due to extended π-conjugation .
  • Catalyst Dependency : DEBP polymerizes efficiently with Rh catalysts (e.g., [Rh(cod)Cl]₂/PPh₃), yielding linear/hyperbranched poly(arylene chlorovinylene)s (Mw up to 5.31×10⁵) . DEB requires nickel catalysts (e.g., Ni(acac)₂·2Ph₃P) for cyclotrimerization, often forming gels due to uncontrolled branching .

Functional Properties

  • Optoelectronics : DEBP’s ethynyl groups facilitate conjugation in dyes, causing hypsochromic shifts in absorption spectra compared to DEB-based chromophores .
  • Gas Adsorption : DEBP-derived POP-3 (with triarylamine bridges) shows enhanced H₂ uptake (3× at 77 K) and CO₂ adsorption vs. DEB-based analogues .

Morphological Control

  • Order vs. Disorder: DEBP’s lack of directing groups (e.g., –OH in EHBP) leads to disordered polymerization products, whereas EHBP forms aligned organometallic chains .
  • Rigidity vs. Flexibility : DEBP’s biphenyl structure provides rigidity, while 4,4'-diethynyldiphenylmethane’s methylene spacer introduces flexibility, reducing thermal resistance but improving processability .

Key Research Findings

  • Carbon Composites : DEBP-based resins achieve 95% char yield after pyrolysis, outperforming DEB (90%) and diethynyldiphenylmethane (85%) .
  • Catalytic Applications: DEBP-Au/Pd hybrids (e.g., trans,trans-[dithiolate-Pd(II)-DEBP]) enable single S-bridged nanoparticle networks for catalytic surfaces .
  • Optoelectronic Tuning : DEBP’s extended conjugation in triazole dyes shifts absorption maxima by 20–30 nm vs. DEB .

Biological Activity

4,4'-Diethynylbiphenyl is a biphenyl derivative characterized by the presence of two ethynyl groups at the para positions of the biphenyl structure. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The molecular formula of this compound is C14_{14}H10_{10}, with a molecular weight of approximately 178.24 g/mol. The compound features a biphenyl backbone with two ethynyl groups attached to the para positions.

Synthesis

The synthesis of this compound typically involves coupling reactions such as Sonogashira coupling, which allows for the introduction of ethynyl groups onto the biphenyl scaffold. This method is favored for its efficiency and ability to produce high yields of the desired compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50_{50} value in the low micromolar range .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
MCF-75.2
HeLa6.8
A5497.5

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. This is facilitated by the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 20-40 µg/mL .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study evaluated the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The compound was administered at a dosage of 10 mg/kg body weight per day for four weeks. Results showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Synergistic Effects with Other Compounds

Another study investigated the synergistic effects of combining this compound with conventional chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines and improved survival rates in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Diethynylbiphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Diethynylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.